

A Comparative Computational Analysis of Acetanilide and Its Alternatives for Drug Development

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Compound of Interest

Compound Name: 3-Acetylaniline

Cat. No.: B120557

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A deep dive into the molecular properties of acetanilide, paracetamol, and phenacetin, leveraging computational and experimental data to inform drug design and development.

This guide provides a comprehensive comparison of the molecular properties of acetanilide and its structurally similar alternatives, paracetamol and phenacetin. For researchers, scientists, and professionals in drug development, this analysis offers valuable insights into the physicochemical characteristics, structural features, and electronic properties that govern the behavior of these compounds. By presenting quantitative data in accessible tables and detailing experimental methodologies, this guide serves as a practical resource for understanding the nuances of these molecules and informing the design of new therapeutic agents.

Comparative Analysis of Physicochemical Properties

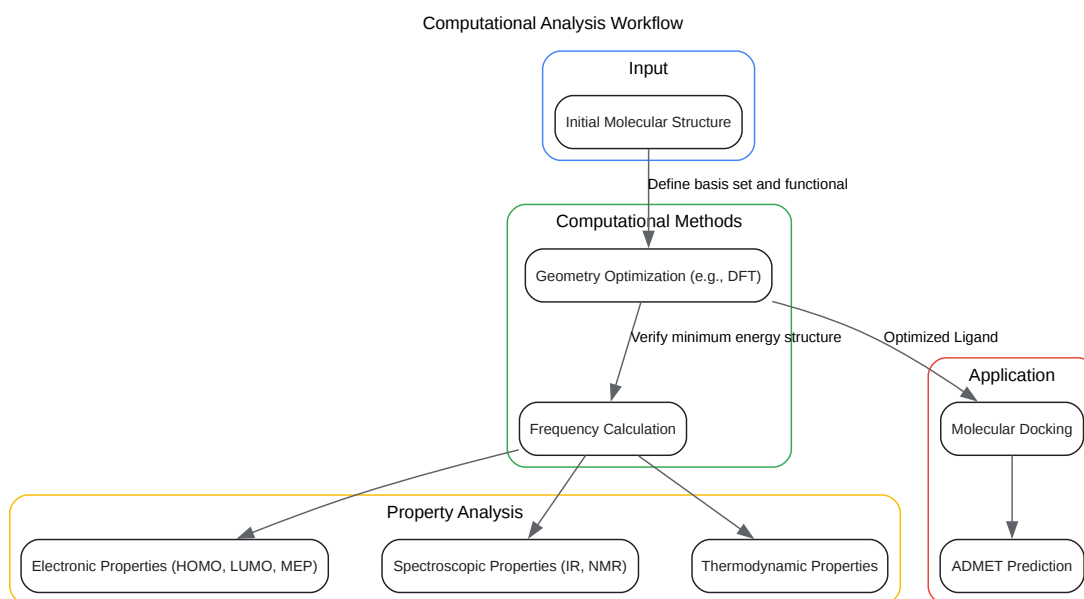
The selection of a drug candidate is heavily influenced by its fundamental physicochemical properties. These characteristics, including melting point, boiling point, and solubility, dictate a compound's behavior from formulation to its interaction with biological systems. The following table summarizes key experimental data for acetanilide, paracetamol, and phenacetin, providing a clear comparison of their physical attributes.

Property	Acetanilide	Paracetamol	Phenacetin
Molecular Formula	C ₈ H ₉ NO	C ₈ H ₉ NO ₂	C ₁₀ H ₁₃ NO ₂
Molecular Weight (g/mol)	135.16	151.165	179.22
Melting Point (°C)	113-115	168	133-136
Boiling Point (°C)	304	420	132 (at 4 mmHg)
Water Solubility	Slightly soluble	-	Soluble in hot water
Log P	1.16	-	1.58
Crystal Structure	Orthorhombic	-	Monoclinic

Computational Insights into Molecular Structure and Reactivity

Computational chemistry provides a powerful lens through which to examine the molecular properties that underpin the activity of drug compounds. Techniques such as Density Functional Theory (DFT) allow for the optimization of molecular geometries and the calculation of electronic properties, offering insights that complement experimental findings.

The logical workflow for a typical computational analysis of molecular properties is depicted below. This process begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations, and culminates in the analysis of various molecular properties and potential interactions with biological targets.



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Computational Analysis Workflow

A comparative view of the molecular structures of acetanilide, paracetamol, and phenacetin highlights their common N-phenylacetamide core and the key differences in their para-substituents. These structural variations have a significant impact on their electronic properties and, consequently, their biological activities and metabolic pathways.

Comparison of Molecular Structures

Acetanilide

C_8H_9NO
(N-phenylacetamide)

Paracetamol

$C_8H_9NO_2$
(N-(4-hydroxyphenyl)acetamide)

Phenacetin

$C_{10}H_{13}NO_2$
(N-(4-ethoxyphenyl)acetamide)

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